Coumalic acid

Descripción general

Descripción

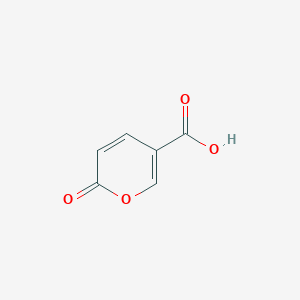

El ácido cumálico es un compuesto orgánico con la fórmula molecular C₆H₄O₄ . También se conoce como ácido 2-oxo-2H-pirano-5-carboxílico. Este compuesto se caracteriza por su estructura de anillo pirona y su grupo funcional ácido carboxílico. El ácido cumálico tiene un punto de fusión de aproximadamente 210 °C . Es un compuesto de plataforma valioso que se utiliza en diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido cumálico se puede sintetizar mediante la autocondensación del ácido málico en presencia de ácido sulfúrico humeante . La reacción implica calentar el ácido málico con ácido sulfúrico concentrado a alrededor de 40 °C para asegurar la disolución completa antes de que la reacción proceda . La mezcla de reacción se enfría luego y se vierte sobre hielo picado para precipitar el ácido cumálico, que luego se filtra y se seca .

Métodos de Producción Industrial: La producción industrial del ácido cumálico a menudo implica el uso de sistemas de flujo tubular y reactores de flujo rotatorio calentados para abordar los inconvenientes de los procedimientos tradicionales por lotes . Estos métodos permiten una producción continua y una mayor eficiencia.

Análisis De Reacciones Químicas

Diels-Alder Cycloaddition

Coumalic acid acts as a dienophile in thermal [4π+2π] cycloadditions:

textThis compound + 1,3-butadiene → Dimethyl tricyclo[3.2.1.0²,⁷]oct-3-ene-2,4-dicarboxylate [3]

Conditions :

Derivatization via Amide Coupling

This compound undergoes coupling with amines to yield bioactive derivatives:

-

React this compound with substituted aromatic/heterocyclic amines

-

Use TBTU (coupling agent) and DIPEA (base) in DMF

-

Purify via column chromatography

Notable Derivatives :

-

Compound 2 : 4-Methylbenzylamide (IC₅₀ = 82 nM against hCA XII)

-

Compound 7 : 4-Fluorophenethylamide (4.3-fold selectivity for hCA IX over hCA II)

Esterification

This compound reacts with short-chain alcohols under acidic conditions:

textThis compound + (C₁–C₄) alkanol → Alkyl coumalate (e.g., methyl coumalate) [1]

Optimized Conditions :

Decarboxylation and Condensation

Protonation of the carboxylic acid group initiates:

Aplicaciones Científicas De Investigación

El ácido cumálico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido cumálico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, los derivados del ácido cumálico pueden inhibir las anhidrasas carbónicas humanas uniéndose al sitio activo de la enzima, evitando así su función normal . Esta inhibición puede conducir a diversos efectos terapéuticos, como la reducción de la presión intraocular en pacientes con glaucoma.

Compuestos Similares:

Ácido Málico: El precursor del ácido cumálico, el ácido málico es una materia prima renovable obtenida de la fermentación de glucosa.

Ácido Cumárico: Un ácido fenólico con características estructurales similares pero diferentes grupos funcionales y propiedades.

Ácido Fumárico: Otro ácido carboxílico con aplicaciones en las industrias alimentaria y farmacéutica.

Singularidad del Ácido Cumálico: El ácido cumálico es único debido a su estructura de anillo pirona, que imparte una reactividad química y versatilidad distintas. Su capacidad para sufrir diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos lo convierten en un compuesto valioso para la investigación científica y el uso industrial.

Comparación Con Compuestos Similares

Malic Acid: The precursor to coumalic acid, malic acid is a biorenewable feedstock obtained from glucose fermentation.

Coumaric Acid: A phenolic acid with similar structural features but different functional groups and properties.

Fumaric Acid: Another carboxylic acid with applications in food and pharmaceutical industries.

Uniqueness of this compound: this compound is unique due to its pyrone ring structure, which imparts distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Actividad Biológica

Coumalic acid, a derivative of the coumarin family, has garnered attention for its diverse biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms and its potential therapeutic applications in cancer treatment. This article synthesizes recent research findings on this compound, highlighting its mechanisms of action, efficacy in various biological systems, and implications for future studies.

Chemical Structure and Properties

This compound, or 2-pyrone-5-carboxylic acid, is characterized by a pyran-2-one core structure. Its molecular formula is , and it features a carboxylic acid functional group that contributes to its biological activity. The compound's structural properties allow it to interact with specific enzymes and cellular targets effectively.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against tumor-associated human carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in hypoxic tumors, making them critical targets for cancer therapy.

- Inhibition Profile : this compound showed low nanomolar inhibition against hCA IX () and hCA XII (), indicating its high potency compared to other compounds in the same series .

- Selectivity : Importantly, this compound was inactive against hCA I and II, suggesting a selective mechanism that minimizes off-target effects .

Antitumor Activity

The efficacy of this compound was evaluated in vitro using the MCF7 breast adenocarcinoma cell line under hypoxic conditions. The compound's ability to enhance the effects of doxorubicin was investigated:

- Cell Viability Assays : Treatment with this compound did not significantly reduce cell viability when combined with doxorubicin at concentrations of 1.25 µM and 2.5 µM . This suggests that while this compound has potential as a chemosensitizer, it may not enhance the cytotoxic effects of doxorubicin in this specific context.

- LDH Release : The lactate dehydrogenase (LDH) release assay indicated that this compound treatment led to lower cytotoxicity compared to doxorubicin alone, maintaining a significant proportion of viable cells even at higher concentrations .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. A study synthesized various 2-pyrone compounds from this compound and evaluated their antimicrobial activities:

- Efficacy Against Pathogens : Some derivatives exhibited significant antimicrobial activity against a range of bacterial strains, highlighting the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

Propiedades

IUPAC Name |

6-oxopyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGPJDKNYMVLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870569 | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Pale yellow or light brown powder; [Alfa Aesar MSDS] | |

| Record name | Coumalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-05-0 | |

| Record name | Coumalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB1JPY343G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.